Superior Solubilization and Modulated Release of Oxymetholone: Direct Comparison with Native β-CD
In a direct head-to-head study evaluating inclusion complexes with the steroid drug oxymetholone (OXYM), CM-β-CD demonstrated a solubility enhancement approximately three-fold greater than that achieved with native β-CD [1]. Phase solubility studies indicated that while β-CD/OXYM offered a higher drug release rate, the CM-β-CD/OXYM complex followed a non-Fickian release mechanism, suggesting a more controlled and potentially sustained release profile [1].
| Evidence Dimension | Aqueous solubility of drug inclusion complex |
|---|---|
| Target Compound Data | Solubility of CM-β-CD/OXYM complex |
| Comparator Or Baseline | Solubility of β-CD/OXYM complex |
| Quantified Difference | Approximately 3-fold higher solubility |
| Conditions | Phase solubility study at 25°C; in vitro drug release in simulated intestinal fluid (pH 6.8) and gastric fluid (pH 1.2) |
Why This Matters
This evidence supports the procurement of CM-β-CD over native β-CD for developing formulations of poorly soluble steroid drugs like oxymetholone where enhanced bioavailability is required without a rapid burst release.
- [1] Kazemi, S., et al. (2024). Comparative study of β-cyclodextrin and carboxymethyl-β-cyclodextrin as effective drug delivery systems for oxymetholone: Design, preparation, characterization, phase solubility and in vitro drug release studies. Journal of Science: Advanced Materials and Devices, Article in Press. View Source
